molecular formula C18H22N4O3 B2511493 4-Methoxy-1-methyl-5-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}-1,2-dihydropyridin-2-one CAS No. 2097934-29-5

4-Methoxy-1-methyl-5-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}-1,2-dihydropyridin-2-one

Cat. No.: B2511493
CAS No.: 2097934-29-5
M. Wt: 342.399
InChI Key: WESVZFOGZTVRAF-UHFFFAOYSA-N
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Description

4-Methoxy-1-methyl-5-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}-1,2-dihydropyridin-2-one is a useful research compound. Its molecular formula is C18H22N4O3 and its molecular weight is 342.399. The purity is usually 95%.
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Scientific Research Applications

G Protein-Biased Dopaminergics Discovery : The structural motif of 1,4-disubstituted aromatic piperazines, akin to the one in the queried compound, has been identified as significant in the design of G protein-coupled receptor-targeting drugs. Research has demonstrated that connecting a lipophilic moiety to the arylpiperazine core via a suitable linker can enhance binding affinity and modulate functional properties. Specifically, the incorporation of pyrazolo[1,5-a]pyridine heterocyclic appendage has yielded high-affinity dopamine receptor partial agonists with a preference for activating G proteins over β-arrestin recruitment at dopamine D2 receptors. This approach holds promise for developing novel therapeutics with G protein bias, as evidenced by the antipsychotic activity displayed by certain compounds in vivo (Möller et al., 2017).

HIV-1 Reverse Transcriptase Inhibition : Analogues of the compound have been synthesized and evaluated for their ability to inhibit HIV-1 reverse transcriptase, marking a novel class of non-nucleoside inhibitors. Modifications to the core structure have led to bis(heteroaryl)piperazines (BHAPs) that exhibit significantly enhanced potency compared to initial leads. The structural sensitivity of the pyridyl portion of these molecules has been critical in their optimization, leading to the development of compounds with promising preclinical profiles (Romero et al., 1994).

Serotonin Receptor Studies : Research involving [18F]p-MPPF, a radiolabeled antagonist closely related to the compound , has contributed to the understanding of serotonin 5-HT1A receptors through positron emission tomography (PET) studies. This work encompasses chemistry, radiochemistry, and animal studies, providing valuable insights into the serotonergic neurotransmission system (Plenevaux et al., 2000).

Properties

IUPAC Name

4-methoxy-1-methyl-5-[4-(pyridin-2-ylmethyl)piperazine-1-carbonyl]pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-20-13-15(16(25-2)11-17(20)23)18(24)22-9-7-21(8-10-22)12-14-5-3-4-6-19-14/h3-6,11,13H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESVZFOGZTVRAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)N2CCN(CC2)CC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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